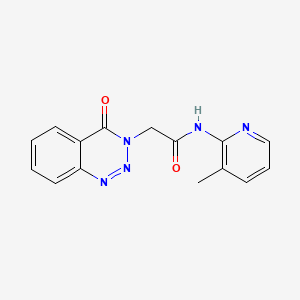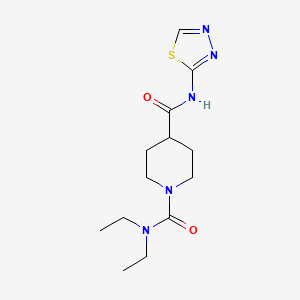![molecular formula C19H22N4O2 B4504422 N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4504422.png)
N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with the compound , have been extensively researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These derivatives are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, indicating the potential for N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide to contribute in similar domains (Lipunova et al., 2018).
Development of Anticancer Drugs
Research into the tumor specificity and keratinocyte toxicity of various compounds has identified certain structures as leading candidates for new types of anticancer drugs with reduced toxicity. This highlights the importance of exploring compounds with unique structures, such as this compound, for their potential anticancer properties and minimal side effects on healthy cells (Sugita et al., 2017).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, demonstrate vast potential in organic synthesis, catalysis, and medicinal applications due to their versatility as synthetic intermediates. These compounds, related to this compound, have shown significant activity in forming metal complexes, designing catalysts, and in asymmetric synthesis, underlining the broad utility of such structures in advancing chemical synthesis and drug development (Li et al., 2019).
Synthesis of Pyrano[2,3-d]pyrimidine Structures
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the pharmaceutical industry, has been explored using various synthetic pathways. The development of these structures, akin to the pyrazolo[3,4-b]pyridine ring in this compound, showcases the compound's potential in contributing to the creation of pharmaceuticals with broad applications (Parmar et al., 2023).
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-11-15(17-13(2)22-23(3)18(17)21-12)19(24)20-10-9-14-7-5-6-8-16(14)25-4/h5-8,11H,9-10H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIMPLRVQWSYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-benzyl-4-piperidinyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4504352.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide](/img/structure/B4504354.png)


![1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-3-piperidinecarboxamide](/img/structure/B4504372.png)
![2-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4504374.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-3-piperidinecarboxamide](/img/structure/B4504377.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504388.png)

![N~1~-(2-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4504400.png)
![2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4504425.png)
![4-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B4504430.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4504439.png)
